omega-Muricholic acid omega-Muricholic acid ω-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid. It is formed via enzymatic conversion of β-MCA by a variety of intestinal microorganisms, including Clostridium, in rat and mouse gut.
Omega-muricholic acid is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have alpha and beta configuration, respectively.
Omega-muricholic acid, also known as omega-muricholate or hyocholic acid, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Omega-muricholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Omega-muricholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, omega-muricholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 6830-03-1
VCID: VC21082476
InChI: InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Molecular Formula: C24H40O5
Molecular Weight: 408.6 g/mol

omega-Muricholic acid

CAS No.: 6830-03-1

Cat. No.: VC21082476

Molecular Formula: C24H40O5

Molecular Weight: 408.6 g/mol

* For research use only. Not for human or veterinary use.

omega-Muricholic acid - 6830-03-1

Specification

CAS No. 6830-03-1
Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
IUPAC Name (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1
Standard InChI Key DKPMWHFRUGMUKF-NTPBNISXSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Introduction

Chemical Structure and Properties

Omega-muricholic acid belongs to the class of trihydroxy bile acids, characterized by three hydroxyl groups positioned at specific locations on the cholanoic acid backbone. Its chemical formula is C24H40O5 with a molecular weight of 408.6 g/mol . The compound is systematically named (3α,5β,6α,7β)-3,6,7-trihydroxy-cholan-24-oic acid, highlighting its distinctive hydroxylation pattern . The defining structural characteristic of omega-muricholic acid is the configuration of its hydroxyl groups at positions 6 and 7, which are in alpha and beta configurations, respectively .

Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC24H40O5
Molecular Weight408.6 g/mol
CAS Registry Number6830-03-1
IUPAC Name(4R)-4-[(1S,2R,5R,7R,8R,9R,10S,11S,14R,15R)-5,8,9-trihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid
InChI KeyDKPMWHFRUGMUKF-NTPBNISXSA-N
Exact Mass408.28757439
ClassificationTrihydroxy bile acid

Biosynthesis and Metabolism

Microbial Conversion Pathway

The formation of omega-muricholic acid primarily occurs through microbial transformation of beta-muricholic acid, which is the predominant bile acid in germfree rats . This conversion represents a classic example of bacterial biotransformation of bile acids in the intestinal tract.

The transformation proceeds via a concerted two-step mechanism involving multiple bacterial species:

  • First, anaerobic bacteria such as Eubacterium lentum oxidize the 6β-hydroxyl group of beta-muricholic acid to a 6-oxo group .

  • Subsequently, other bacterial species (including atypical Fusobacterium strains) reduce this intermediate compound to produce a 6α-hydroxyl group, yielding omega-muricholic acid .

This collaborative bacterial process has been confirmed both in vitro and in gnotobiotic rats, highlighting the importance of the gut microbiome in bile acid metabolism .

Bacterial Species Involved in Omega-Muricholic Acid Formation

Bacterial SpeciesRole in ConversionReference
Eubacterium lentumOxidation of 6β-hydroxyl group to 6-oxo group
Fusobacterium speciesReduction of 6-oxo group to 6α-hydroxyl group
Clostridium speciesEnzymatic conversion of beta-muricholic acid
Eggerthellaceae family bacteriaBile acid epimerization
Lachnospiraceae family bacteriaDehydroxylation processes

The transformation of beta-muricholic acid to omega-muricholic acid represents an important pathway in the enterohepatic circulation of bile acids in rodents. This process is significantly influenced by dietary factors, with studies showing that fiber supplementation can enhance the production of omega-muricholic acid and other 6α-hydroxylated bile acids .

Biological Functions and Activities

Role in Bile Acid Signaling

Omega-muricholic acid interacts with several nuclear receptors involved in metabolic regulation. Research indicates that it functions as a modulator of the farnesoid X receptor (FXR), which plays a central role in bile acid homeostasis and lipid metabolism. Additionally, omega-muricholic acid is involved in TGR5 signaling, a G protein-coupled bile acid receptor that influences energy expenditure and glucose homeostasis .

The differential effects of omega-muricholic acid on these receptors contribute to its unique biological profile compared to other bile acids. While many bile acids are FXR agonists, studies suggest that some muricholic acids may exhibit antagonistic properties against FXR.

Antimicrobial Properties

Omega-muricholic acid demonstrates interesting antimicrobial activities, particularly against Clostridium difficile, a pathogen responsible for antibiotic-associated diarrhea and colitis. Research has shown that omega-muricholic acid can inhibit C. difficile spore germination, though with different potency compared to other bile acids .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
C. difficile UK12 mM
C. difficile M68Variable (strain-dependent)

The antimicrobial properties of omega-muricholic acid suggest potential applications in managing intestinal dysbiosis and related disorders. Notably, omega-muricholic acid exhibits lower toxicity toward C. difficile growth compared to other bile acids such as chenodeoxycholic acid and alpha-muricholic acid, which required concentrations of 1 mM or higher to inhibit growth .

Metabolic Effects

Emerging evidence indicates that omega-muricholic acid influences several aspects of metabolism:

  • Glucose metabolism: Studies demonstrate that 6α-hydroxylated bile acids, including omega-muricholic acid, can improve glucose metabolism through TGR5-dependent mechanisms .

  • Gut microbiota modulation: The interactions between omega-muricholic acid and gut bacteria create a complex bidirectional relationship, with the compound both influencing and being influenced by the intestinal microbiome .

Analytical Considerations

Conjugated Forms

Like other bile acids, omega-muricholic acid can exist in conjugated forms, most notably tauro-omega-muricholic acid (T-omega-MCA). This taurine conjugate has the chemical formula C26H45NO7S and represents an important metabolite in bile acid profiling studies .

Conjugate NameChemical FormulaSystematic NameReference
Tauro-omega-muricholic acidC26H45NO7SN-(3alpha,6alpha,7beta-trihydroxy-5beta-cholan-24-oyl)-taurine

The conjugation status significantly influences the physiochemical properties and biological activities of bile acids, affecting parameters such as solubility, membrane permeability, and receptor interactions.

Database Identifiers

Omega-muricholic acid is cataloged in several biochemical and chemical databases, facilitating its identification and characterization in research settings:

DatabaseIdentifierReference
PubChem5283851
ChEBI81299
HMDBHMDB0000364
LIPID MAPS IDLMST04010473

These standardized identifiers enable consistent referencing and tracking of omega-muricholic acid across different research platforms and literature.

Clinical and Research Significance

Inflammatory Bowel Disease Research

Omega-muricholic acid has shown promising results in reducing intestinal inflammation in experimental models of inflammatory bowel disease (IBD). Research indicates that it can mitigate inflammatory processes in mouse models of IBD, suggesting potential therapeutic applications in managing intestinal inflammatory conditions .

The compound's interactions with nuclear receptors and its influence on gut microbiota composition may contribute to these anti-inflammatory effects. Additionally, studies have identified interactions between microbes and omega-muricholic acid production, which could serve as a foundation for developing new therapeutics for hepato-intestinal diseases .

Metabolic Syndrome and Glucose Regulation

The mechanistic basis for these benefits appears to involve TGR5 signaling pathways. Studies have demonstrated that dietary fiber supplementation, particularly with oligofructose, can enhance the production of 6α-hydroxylated bile acids like omega-muricholic acid, leading to improved glucose metabolism through TGR5-dependent mechanisms .

Gut Microbiome Modulation

The relationship between omega-muricholic acid and the gut microbiome represents a burgeoning area of research. Studies indicate that certain dietary interventions, such as oligofructose supplementation, can increase the ratio of omega-muricholic acid to beta-muricholic acid, reflecting enhanced microbial transformation of primary bile acids .

This modulation of bile acid profiles corresponds with alterations in gut microbiota composition, particularly increased abundance of bacteria from the Lachnospiraceae and Eggerthellaceae families, which are capable of bile acid epimerization and dehydroxylation . These findings suggest potential applications in microbiome-targeted therapies for metabolic and inflammatory disorders.

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